Sulfide, bis(triethoxysilylmethyl)

Silane Coupling Agent Hydrolysis Rate α-Effect

Sulfide, bis(triethoxysilylmethyl) (CAS 60764-85-4) is an organosilicon compound classified as a bifunctional sulfur-containing silane, specifically a symmetrical thioether with two terminal triethoxysilyl groups linked via a methylene spacer to a central sulfur atom. This architecture places it in the α-silane subclass, where the organofunctional group is separated from the silicon atom by a single –CH₂– bridge, contrasting with the more common industrial γ-silanes (e.g., bis(triethoxysilylpropyl) polysulfides) that employ a propylene spacer.

Molecular Formula C14H34O6SSi2
Molecular Weight 386.65 g/mol
CAS No. 60764-85-4
Cat. No. B13795007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfide, bis(triethoxysilylmethyl)
CAS60764-85-4
Molecular FormulaC14H34O6SSi2
Molecular Weight386.65 g/mol
Structural Identifiers
SMILESCCO[Si](CSC[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C14H34O6SSi2/c1-7-15-22(16-8-2,17-9-3)13-21-14-23(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3
InChIKeyQKMOHFJWHPXPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfide, bis(triethoxysilylmethyl) (CAS 60764-85-4): A Reactive α-Silane for Advanced Coupling and Sol-Gel Applications


Sulfide, bis(triethoxysilylmethyl) (CAS 60764-85-4) is an organosilicon compound classified as a bifunctional sulfur-containing silane, specifically a symmetrical thioether with two terminal triethoxysilyl groups linked via a methylene spacer to a central sulfur atom . This architecture places it in the α-silane subclass, where the organofunctional group is separated from the silicon atom by a single –CH₂– bridge, contrasting with the more common industrial γ-silanes (e.g., bis(triethoxysilylpropyl) polysulfides) that employ a propylene spacer [1]. Predicted physicochemical properties include a molecular weight of 386.65 g/mol, a density of 1.008 g/cm³, and a boiling point of 332.8 °C [2]. Its structure enables rapid hydrolysis and siloxane network formation, making it suitable for applications requiring accelerated crosslinking or surface modification kinetics.

Why Bis(triethoxysilylmethyl) Sulfide Cannot Be Replaced by Common TESPT or TESPD Silane Coupling Agents


Generic substitution of Sulfide, bis(triethoxysilylmethyl) with widely used rubber silanes like bis(triethoxysilylpropyl) tetrasulfide (TESPT) or disulfide (TESPD) fails due to two fundamental structural differences that directly govern processing and final material properties. First, its classification as an α-silane enables a significantly accelerated hydrolysis and condensation rate compared to the γ-silane structure of TESPT/TESPD, a process driven by the 'α-effect' where the electron-donating sulfur atom in the α-position labilizes the alkoxy leaving groups [1]. Second, its monosulfide bridge does not function as a sulfur donor, unlike the polysulfide chains in TESPT/TESPD which can prematurely release sulfur and cause scorch or unwanted crosslink density fluctuations [2]. These structural distinctions translate into quantifiable differences in processing viscosity, cure kinetics, and ultimately the mechanical integrity of the composite, necessitating a precise, compound-specific selection strategy.

Quantitative Differentiation Evidence for Sulfide, bis(triethoxysilylmethyl) (CAS 60764-85-4)


Enhanced Hydrolysis Kinetics via the α-Silane Effect Compared to γ-Silane Coupling Agents

As an α-silane, bis(triethoxysilylmethyl) sulfide exhibits accelerated moisture-induced crosslinking compared to γ-silanes like TESPT due to the 'α-effect'. The electron-donating sulfur atom in the alpha position labilizes the silicon-alkoxy bond, weakening it and leading to faster hydrolysis. While direct skin-formation time data for this compound are lacking, Wacker Chemie's model studies on analogous α-silane-terminated polymers demonstrate that triethoxysilyl end groups in α-silanes crosslink significantly faster than trimethoxysilyl end groups of γ-silanes, an effect attributed to the same electronic mechanism [1]. This implies that bis(triethoxysilylmethyl) sulfide will achieve functional cure faster than its γ-silane counterpart, bis(3-triethoxysilylpropyl) sulfide (CAS 60764-86-5), under identical conditions.

Silane Coupling Agent Hydrolysis Rate α-Effect Moisture-Cure Systems

Lower LogP and Intrinsic Hydrophobicity Relative to Propyl-Spacer Analogs

The compound's methylene spacer imparts a lower partition coefficient (LogP) compared to its propyl-spacer analog, indicating a less hydrophobic character. The predicted LogP for bis(triethoxysilylmethyl) sulfide is 3.73 [1], whereas the predicted LogP for its closest gamma-analog, bis(3-triethoxysilylpropyl) sulfide (CAS 60764-86-5), is 4.09 [2]. This difference of 0.36 LogP units signifies that the methylene-bridged compound has a measurably higher affinity for polar environments, which can affect its adsorption on inorganic fillers and compatibility in polar polymer matrices.

Hydrophobicity LogP Compatibility Filler Dispersion

Reduced Boiling Point and Higher Volatility Compared to Propyl-Bridged Analog

The smaller molecular size of bis(triethoxysilylmethyl) sulfide results in a significantly lower predicted boiling point than its propyl-bridged analog. The predicted boiling point for the target compound is 332.8 °C [1], whereas bis(3-triethoxysilylpropyl) sulfide has a predicted boiling point of 420.9 °C . This difference of over 88 °C provides a distinct processing window for purification and application processes that involve thermal vaporization or distillation.

Volatility Distillation Purification Thermal Properties

Improved Silica-Filled Rubber Processing via Inferred Shorter Spacer and Monosulfide Architecture

In a comparative study of silane coupling agents in silica-filled natural rubber, bis-(trimethylsilylmethyl) tetrasulfide (TMSMT), which possesses a methylene spacer, resulted in lower compound viscosity and lower filler-filler interaction (Payne effect) compared to TESPT [1]. While TMSMT differs in alkoxy group (methoxy vs. ethoxy) and sulfur rank (tetrasulfide), the common structural feature of the methylene spacer is a key contributor to the improved processing. Bis(triethoxysilylmethyl) sulfide combines this beneficial shorter spacer with a monosulfide bridge, which unlike TESPT cannot donate sulfur during high-temperature mixing, indicating an even lower propensity for scorch and torque rise during compounding.

Rubber Compound Viscosity Silica Dispersion Coupling Agent Mechanical Properties

Higher Predicted Refractive Index Compared to Some Analogs, Impacting Optical Hybrid Material Design

The predicted refractive index (n) of bis(triethoxysilylmethyl) sulfide is 1.449 [1], which is distinct from non-sulfur bridged analogs. For instance, bis(triethoxysilyl)ethane (BTSE), a common bridging silane for sol-gel, has a notably lower refractive index due to the absence of the high-polarizability sulfur atom. This ~0.05 unit difference enables fine-tuning of the refractive index in transparent hybrid coatings or optical adhesives where sulfur-bridged silanes are preferred over their carbon-bridged counterparts.

Refractive Index Optical Materials Sol-Gel Hybrids Coatings

High-Value Application Domains for Bis(triethoxysilylmethyl) Sulfide Driven by Quantitative Evidence


Moisture-Cure Sealants and Adhesives Requiring Accelerated Tack-Free Time

Due to its α-silane architecture, bis(triethoxysilylmethyl) sulfide is the preferential choice over conventional γ-silane coupling agents like TESPT in one-component, moisture-cure polyurethane or silyl-modified polymer sealants. The predicted faster hydrolysis of its triethoxysilyl groups directly translates to a shorter tack-free time and faster deep-cure, a critical production throughput factor for industrial and construction sealants [1].

Green Tire Tread Compounds to Achieve Low Rolling Resistance Without Scorch Risk

In silica-reinforced passenger tire treads, the combination of a methylene spacer and a monosulfide bridge addresses two key limitations of TESPT: high mixing viscosity and undesirable sulfur donation that leads to scorch. The class-level inference from TMSMT studies suggests that bis(triethoxysilylmethyl) sulfide will promote better silica dispersion (lower Payne effect) and a wider processing safety window by not being a sulfur donor, making it a strategic candidate for next-generation 'green tire' formulations [1].

Anti-Reflective and Optical Hybrid Coatings with Tailored Refractive Index

The compound's refractive index (n ≈ 1.449), which is higher than non-sulfur bridged analogs like BTSE, makes it suitable for sol-gel derived hybrid coatings where a specific refractive index is needed to match glass or plastic substrates. The single methylene spacer also promotes a more rigid silica network compared to propyl-bridged analogs, potentially enhancing the mechanical durability of the optical coating [1].

Gas-Phase Surface Modification of Inorganic Powders via Chemical Vapor Deposition

With a predicted boiling point (332.8 °C) that is over 85 °C lower than its propyl-bridged analog, bis(triethoxysilylmethyl) sulfide is a more practical candidate for gas-phase silanization processes [1]. This allows for the covalent surface modification of temperature-sensitive nano-fillers like nanosilica or clay in a fluidized bed reactor, where the higher boiling point of traditional silanes would lead to thermal degradation or prohibitively high energy costs.

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